molecular formula C12H12N2O5 B7541142 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid

3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid

Cat. No. B7541142
M. Wt: 264.23 g/mol
InChI Key: ISXYDTWPXGCQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid (OBPA) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. OBPA belongs to the family of benzoxazine compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid is not fully understood. However, it is believed that 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid interacts with cellular proteins and enzymes, leading to changes in their activity and function. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid exhibits strong fluorescence emission in the presence of certain metal ions, making it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
However, 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid also has some limitations for use in lab experiments. It is a synthetic compound that may not accurately represent the behavior of natural compounds in biological systems. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid may also have limited solubility in certain solvents, which can affect its bioavailability and activity.

Future Directions

There are several future directions for research on 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid. One direction is the development of new synthetic methods for 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid and its derivatives. These methods could improve the yield and purity of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid and allow for the synthesis of new compounds with enhanced properties.
Another direction is the exploration of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid's potential applications in the field of organic electronics. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid and its derivatives could be used as monomers in the synthesis of new materials with improved mechanical, thermal, and electrical properties.
Finally, further studies are needed to fully understand the mechanism of action of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid and its effects on cellular proteins and enzymes. This knowledge could lead to the development of new drugs and therapies for a range of diseases and conditions.
Conclusion
In conclusion, 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid (3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid) is a synthetic compound with a range of potential applications in scientific research. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has been studied for its unique chemical structure, potential applications in organic electronics, and ability to detect metal ions. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid exhibits strong fluorescence emission and has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the mechanism of action of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid involves the reaction of 3-amino propionic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The reaction yields 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid as a white crystalline solid with a melting point of 168-170°C. The purity of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid is in the field of organic electronics. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has been used as a monomer in the synthesis of polybenzoxazines, which have been shown to exhibit excellent mechanical, thermal, and electrical properties.
3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid exhibits strong fluorescence emission in the presence of certain metal ions, such as Cu2+ and Fe3+. This property makes 3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid a valuable tool for the detection and quantification of metal ions in biological and environmental samples.

properties

IUPAC Name

3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10-6-19-9-5-7(1-2-8(9)14-10)12(18)13-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYDTWPXGCQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid

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